molecular formula C25H31N5O3S B11256245 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No.: B11256245
M. Wt: 481.6 g/mol
InChI Key: GUSMTEFERZJOHW-UHFFFAOYSA-N
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Description

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a pyrimidine ring, and a sulfonyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H31N5O3S

Molecular Weight

481.6 g/mol

IUPAC Name

2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C25H31N5O3S/c1-17-6-8-21(9-7-17)27-24-15-20(4)26-25(28-24)29-10-12-30(13-11-29)34(31,32)23-16-22(33-5)18(2)14-19(23)3/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28)

InChI Key

GUSMTEFERZJOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)OC)C)C

Origin of Product

United States

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